azane;carbonic acid;palladium

CAS No.:

Cat. No.: VC16181661

Molecular Formula: C2H16N4O6Pd

Molecular Weight: 298.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H16N4O6Pd |

|---|---|

| Molecular Weight | 298.59 g/mol |

| IUPAC Name | azane;carbonic acid;palladium |

| Standard InChI | InChI=1S/2CH2O3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; |

| Standard InChI Key | RFFQWAYIIIPCMK-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pd] |

Introduction

Structural and Chemical Properties

Molecular Composition

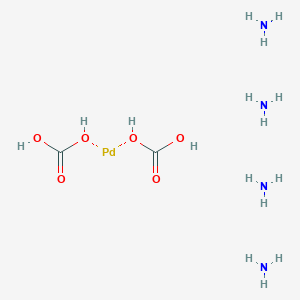

The compound consists of a central palladium(II) ion coordinated by four ammonia (azane) ligands in a square-planar geometry, counterbalanced by two hydrogen carbonate anions . Key parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 296.58 g/mol | |

| Density | 2.04 g/mL | |

| Solubility in water | 56.2 g/L at 20°C | |

| Crystal structure | Colorless to pale yellow crystals |

The hydrogen carbonate anions () participate in hydrogen bonding, stabilizing the crystalline lattice . Spectroscopic data (IR, XRD) confirm the absence of chloride impurities (<0.3% w/w), a critical quality metric for catalytic applications .

Stability and Reactivity

Thermogravimetric analysis reveals decomposition at 169–174°C, releasing , , and . The compound is stable under inert atmospheres but susceptible to oxidation in acidic media, forming palladium oxides .

Synthesis and Industrial Production

Conventional Methods

Historically, three routes dominated synthesis:

-

Ion Exchange: Using tetraamminepalladium sulfate and sodium bicarbonate, but limited by barium sulfate byproducts .

-

Nitric Acid Route: Involving palladium nitrate, which generates hazardous nitrogen oxides .

Modern Innovations

A patent-pending method (CN112939100B) achieves >95% yield with minimal impurities :

-

Step 1: Dissolve dichlorodiamminepalladium(II) () in dilute ammonia:

-

Step 2: Precipitate using sodium bicarbonate:

-

Step 3: Recrystallize at 70–80°C to achieve >99.95% purity .

This method avoids nitrate residues and reduces chloride content to <5 ppm, making it ideal for electronics and catalysis .

Applications in Industry and Research

Catalysis

Palladium complexes are pivotal in cross-coupling reactions. For example, synergistic Pd-phosphoric acid systems enable enantioselective (3+2) cycloadditions between vinylcyclopropanes and imines (64% ee) . Recent studies highlight its role in:

-

Hydrogen evolution reactions (HER): Pd-based nanosheets rival platinum in efficiency, critical for sustainable hydrogen production .

-

CO₂ reduction: Pd nanoparticles exhibit oscillatory dynamics, enhancing catalytic longevity .

Electroplating

In electronics, the compound deposits ultra-thin Pd coatings (<100 nm) on connectors, improving conductivity and corrosion resistance . Johnson Matthey specifies a palladium content of 30–36.3% for industrial-grade material .

Environmental Remediation

Pd catalysts in automotive converters oxidize unburnt hydrocarbons 30% more efficiently than platinum, reducing emissions . Recycling methods using TEM-monitored nanoparticle dissolution are under development to address Pd scarcity .

Recent Advancements

Dynamic Nanoparticle Behavior

Real-time TEM imaging reveals Pd nanoparticles undergo reversible growth/dissolution cycles in liquid environments, challenging classical thermodynamics . This phenomenon, akin to biological oscillators, opens avenues for self-healing catalysts.

Coordination Chemistry Innovations

Bis(diimino)palladium nanosheets (PdDI) demonstrate 2D conductivity and HER activity comparable to Pt, at 1/5 the cost . Theoretical studies attribute this to optimized -orbital hybridization and surface proton adsorption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume